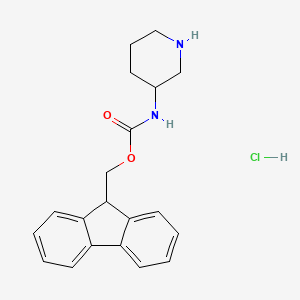

3-N-Fmoc-amino-piperidine hydrochloride

描述

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of modern medicinal chemistry and drug discovery, with heterocyclic compounds forming the structural basis of a vast array of natural products and synthetic pharmaceuticals. rsc.orgcreative-peptides.comnih.goviris-biotech.deacs.org Among the various heterocyclic systems, the piperidine (B6355638) ring, a six-membered heterocycle containing one nitrogen atom, is of particular importance. chempep.com Piperidine and its derivatives are prevalent in numerous biologically active molecules and approved drugs, demonstrating a wide range of pharmacological activities. chempep.com

3-N-Fmoc-amino-piperidine hydrochloride belongs to this critical class of compounds. The piperidine scaffold provides a defined three-dimensional geometry that can be exploited to orient functional groups in specific spatial arrangements, a crucial aspect in the design of molecules that interact with biological targets such as enzymes and receptors. The introduction of an amino group at the 3-position of the piperidine ring further enhances its utility, providing a key point for molecular elaboration and interaction.

Significance as a Protected Piperidine Derivative

In multi-step organic synthesis, the use of protecting groups is a fundamental strategy to ensure chemoselectivity, preventing unwanted side reactions of reactive functional groups. chempep.com this compound is a prime example of a protected piperidine derivative, where the 3-amino group is masked with the fluorenylmethyloxycarbonyl (Fmoc) group.

The Fmoc group is a base-labile protecting group widely employed in solid-phase peptide synthesis (SPPS) and other areas of organic chemistry. creative-peptides.comchempep.comnih.gov Its key advantage lies in its orthogonal stability to acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group. chempep.com This orthogonality allows for the selective deprotection of one type of protecting group while others remain intact, a critical requirement for the stepwise assembly of complex molecules. sigmaaldrich.com

The Fmoc group is typically removed under mild basic conditions, most commonly using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). creative-peptides.comnih.govoup.com This deprotection strategy is highly efficient and compatible with a wide range of other functional groups, making Fmoc-protected building blocks like this compound highly valuable in synthesis. rsc.org

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₂N₂O₂·HCl |

| Molecular Weight | 358.86 g/mol |

| Appearance | White to off-white solid |

| Protection Group | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF) |

Role as a Key Synthetic Building Block in Complex Molecular Architectures

The strategic combination of the piperidine core and the Fmoc-protected amino group makes this compound a key building block for the synthesis of a variety of complex molecular architectures. Its application is particularly notable in the construction of peptidomimetics, compounds that mimic the structure and function of peptides but with improved pharmacological properties such as enhanced stability and bioavailability. nih.gov

The 3-aminopiperidine moiety can serve as a scaffold to introduce conformational constraints into a peptide backbone, influencing its secondary structure and biological activity. The Fmoc-protected amino group allows for its incorporation into a growing peptide chain using standard SPPS protocols. creative-peptides.com Following its incorporation, the Fmoc group can be selectively removed to allow for further elaboration at the 3-amino position, such as the attachment of other amino acids, pharmacophores, or labeling groups.

Furthermore, chiral versions of 3-aminopiperidine derivatives are crucial intermediates in the synthesis of several important pharmaceuticals. For instance, (R)-3-amino-1-Boc-piperidine is a key precursor for dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used in the treatment of type 2 diabetes. beilstein-journals.orgchemicalbook.com While the provided information focuses on the Boc-protected analogue, the utility of the 3-aminopiperidine core is evident. The Fmoc-protected version, this compound, offers an alternative strategy for the synthesis of similar complex molecules, particularly in contexts where Fmoc-based chemistry is preferred.

The hydrochloride salt form of the compound enhances its stability and handling properties, making it a convenient and reliable reagent for use in a laboratory setting. Its application extends to combinatorial chemistry and the generation of compound libraries for drug discovery, where its bifunctional nature allows for the creation of diverse molecular structures. acs.orgijpsonline.com

Structure

2D Structure

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-piperidin-3-ylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2.ClH/c23-20(22-14-6-5-11-21-12-14)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,14,19,21H,5-6,11-13H2,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNXXBDVQCSPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374675 | |

| Record name | (9H-Fluoren-9-yl)methyl piperidin-3-ylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672310-13-3 | |

| Record name | (9H-Fluoren-9-yl)methyl piperidin-3-ylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 672310-13-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the 3 Aminopiperidine Core

Stereoselective Synthesis of 3-Aminopiperidine Scaffolds

Stereoselective synthesis is paramount for producing optically active 3-aminopiperidine, which is a precursor for various pharmaceutical drugs. beilstein-journals.org The main strategies to achieve enantiopure 3-aminopiperidine involve the separation of racemic mixtures or the use of asymmetric synthesis starting from chiral molecules. beilstein-journals.org

Chiral resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the use of an enantiomerically pure resolving agent to form a pair of diastereomeric salts with the racemic amine. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. researchgate.netgoogle.com

Several chiral acids have been successfully employed as resolving agents for racemic 3-aminopiperidine. For instance, (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide, a type of cyclic phosphoric acid, has been used to resolve (R)-3-aminopiperidine via diastereomeric salt formation, achieving a high yield of 99.5% and an enantiomeric excess (e.e.) of 99.6%. researchgate.net The separation is effective due to the significant difference in solubility between the two diastereomers in 90% tert-butyl alcohol. researchgate.net Other resolving agents like N-tosyl-(S)-phenylalanine have also been utilized. researchgate.net However, challenges can arise with some agents; for example, dibenzoyl-L-tartaric acid and N-acetyl-phenylalanine have been reported to be unstable and provide only modest resolution. google.com

The process generally involves reacting the racemic 3-aminopiperidine with the chiral resolving agent to form the diastereomeric salts, followed by separation of the less soluble salt by crystallization. The desired enantiomer is then recovered from the salt. researchgate.netgoogle.com

Table 1: Chiral Resolving Agents for 3-Aminopiperidine

| Resolving Agent | Target Enantiomer | Key Findings |

|---|---|---|

| (R)-Cyclic Phosphoric Acid | (R)-3-Aminopiperidine | Achieved 99.5% yield and 99.6% e.e. Separation based on differential solubility in tert-butyl alcohol. researchgate.net |

| N-tosyl-(S)-phenylalanine | (R)- and (S)-3-Aminopiperidine | Used in dielectrically controlled resolution, though results can be variable in terms of yield and enantiomeric excess. researchgate.netgoogle.com |

Asymmetric synthesis, which creates the desired chiral molecule directly, is often preferred over resolution as it can theoretically achieve a 100% yield of the target enantiomer. beilstein-journals.org This approach utilizes readily available, enantiomerically pure starting materials from the "chiral pool," such as amino acids or hydroxy acids.

Naturally occurring α-amino acids are excellent starting materials for the synthesis of chiral 3-aminopiperidines.

L-Glutamic Acid: A multi-step route has been described for the synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives starting from L-glutamic acid. niscpr.res.inniscpr.res.in This synthetic pathway involves five linear steps:

Esterification: Both carboxylic acid groups of L-glutamic acid are esterified. niscpr.res.inresearchgate.net

N-Protection: The amino group is protected, commonly with a tert-butoxycarbonyl (Boc) group. niscpr.res.inresearchgate.net

Reduction: The diester is reduced to the corresponding diol using a reducing agent like sodium borohydride (B1222165) (NaBH4). niscpr.res.inniscpr.res.in

Tosylation: The resulting diol is converted into a ditosylate. niscpr.res.in

D-Ornithine: D-ornithine is another valuable precursor for synthesizing (R)-3-aminopiperidine. One documented process involves the esterification of D-ornithine, followed by cyclization to form the lactam, (R)-3-aminopiperidin-2-one. google.comgoogle.com This intermediate is then reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH4) to yield (R)-3-aminopiperidine. google.comgoogle.com Additionally, enzymatic cascade reactions starting from L-ornithinol (derived from L-ornithine) have been developed. These cascades use a combination of galactose oxidase and imine reductase enzymes to produce L-3-N-Cbz-aminopiperidine. rsc.orgnih.govrsc.org

While some chiral molecules serve as the carbon-backbone source for the target molecule, others, like D-mandelic acid, are more commonly employed as chiral resolving agents in the synthesis of 3-aminopiperidine derivatives. A method has been reported where D-mandelic acid is used to resolve racemic 3-piperidine amide. patsnap.com In this process, D-mandelic acid reacts with the racemic amide to form a diastereomeric salt with the (R)-enantiomer, which selectively precipitates from the solution. patsnap.com This salt is then isolated, and the (R)-3-piperidine amide is subsequently converted through a Hofmann rearrangement and hydrolysis to afford (R)-3-aminopiperidine hydrochloride. patsnap.com

In syntheses starting from acyclic precursors like L-glutamic acid, the ring is typically formed through an intramolecular cyclization. For example, after converting the glutamic acid-derived diol into a ditosylate, the two ends of the carbon chain are joined by reaction with a primary amine, which acts as the nitrogen source for the heterocycle, displacing the two tosylate leaving groups. niscpr.res.innih.gov

When starting from precursors like D-ornithine, the cyclization often involves the formation of a lactam (a cyclic amide). The methyl ester of ornithine can undergo cyclization to form 3-aminopiperidin-2-one. google.comacs.org This lactam is then reduced to the corresponding cyclic amine, 3-aminopiperidine. google.com

Enzymatic cascades offer a more streamlined approach where oxidation of an amino alcohol (like L-ornithinol) leads to an amino aldehyde, which spontaneously undergoes intramolecular cyclization to a cyclic imine. rsc.orgresearchgate.net This imine is then stereoselectively reduced by an imine reductase enzyme to yield the final enantiopure 3-aminopiperidine product. rsc.orgresearchgate.net

Table 2: Comparison of Cyclization Strategies

| Starting Material | Cyclization Type | Key Intermediate | Reagents/Enzymes |

|---|---|---|---|

| L-Glutamic Acid | Intramolecular Nucleophilic Substitution | Ditosylate derivative | Primary Amine |

| D-Ornithine | Intramolecular Amidation | (R)-3-aminopiperidin-2-one (Lactam) | Base, followed by LiAlH4 reduction |

Asymmetric Synthesis from Chiral Pool Starting Materials

Non-Stereoselective Synthesis of 3-Aminopiperidine Precursors

Non-stereoselective methods produce racemic 3-aminopiperidine, which can then be used as the starting material for the chiral resolution techniques described previously (Section 2.1.1.). A common and direct method for synthesizing the piperidine (B6355638) ring is the hydrogenation of a corresponding pyridine (B92270) derivative. researchgate.net For example, racemic 3-aminopiperidine can be prepared by the catalytic hydrogenation of 3-aminopyridine. This reaction reduces the aromatic pyridine ring to a saturated piperidine ring, but without chiral control, it results in a 1:1 mixture of the (R) and (S) enantiomers. This racemic mixture is then subjected to resolution to isolate the desired enantiomer.

Fluorenylmethyloxycarbonyl Fmoc Protecting Group Chemistry

Methods for Fmoc Group Introduction

The introduction of the Fmoc group onto the 3-amino-piperidine core is a critical step in the preparation of the title compound. Several reagents and conditions have been developed to achieve this transformation efficiently.

Two of the most common reagents for the introduction of the Fmoc group are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Fmoc-Cl: This reagent is highly reactive and can rapidly protect amines. The reaction is typically carried out in the presence of a base, such as sodium bicarbonate or an organic amine, to neutralize the hydrochloric acid byproduct. While effective, the high reactivity of Fmoc-Cl can sometimes lead to side reactions, such as the formation of di- or tri-peptides if the starting material is an amino acid.

Fmoc-OSu: This reagent is a more stable, crystalline solid that is less susceptible to hydrolysis than Fmoc-Cl. It reacts smoothly with amines under mild basic conditions, often in a mixture of an organic solvent and water. The succinimide (B58015) byproduct is water-soluble, facilitating its removal during workup. Fmoc-OSu is generally preferred for its ease of handling and higher yields of the desired product with fewer side reactions.

| Reagent | Advantages | Disadvantages |

| Fmoc-Cl | High reactivity, rapid reactions | Moisture sensitive, can lead to side products |

| Fmoc-OSu | Stable solid, easier to handle, fewer side reactions | Generally slower reaction times than Fmoc-Cl |

The efficiency of the Fmoc protection of 3-aminopiperidine is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time.

Commonly used solvents include dioxane, acetone, and N,N-dimethylformamide (DMF). The choice of base is also critical, with inorganic bases like sodium bicarbonate and organic bases such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) being frequently employed. The reaction is typically performed at room temperature, although gentle heating may be used to accelerate the reaction with less reactive amines. Careful monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and ensure complete conversion to the desired product.

| Parameter | Common Conditions | Effect on Reaction |

| Solvent | Dioxane, Acetone, DMF | Influences solubility of reactants and reaction rate. |

| Base | NaHCO₃, TEA, DIPEA | Neutralizes acid byproduct and facilitates the reaction. |

| Temperature | Room Temperature | Affects reaction rate; higher temperatures can lead to side reactions. |

| Time | 1-24 hours | Varies depending on the reactivity of the amine and other conditions. |

Mechanisms and Reagents for Fmoc Deprotection

The removal of the Fmoc group is a crucial step that liberates the amine for subsequent reactions. The mechanism of Fmoc deprotection is a base-mediated β-elimination.

The process is initiated by the abstraction of the acidic proton on the fluorenyl ring system by a base. This generates a carbanion, which is stabilized by the aromatic system. The unstable carbanion then undergoes elimination, leading to the formation of dibenzofulvene (DBF) and the release of the free amine as a carbamic acid, which subsequently decarboxylates.

The choice of base is critical for efficient deprotection. While various bases can effect the removal of the Fmoc group, secondary amines are particularly effective. Piperidine (B6355638) is the most commonly used reagent for this purpose, typically in a 20% solution in a polar aprotic solvent like DMF. Piperidine not only acts as the base to initiate the deprotection but also serves as a scavenger for the liberated dibenzofulvene, forming a stable adduct and preventing its polymerization or reaction with other nucleophiles in the reaction mixture. Other bases such as 1,8-diazabicycloundec-7-ene (DBU) can also be used, sometimes in combination with a scavenger.

The progress of the deprotection can often be monitored spectrophotometrically by measuring the UV absorbance of the dibenzofulvene-piperidine adduct.

Base-Labile Cleavage using Secondary Amines (e.g., Piperidine, Morpholine)

The removal of the Fmoc group is most commonly achieved using a secondary amine base, with a 20-50% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) being the standard reagent. iris-biotech.denih.gov The cleavage occurs through a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism. nih.govrsc.org

Proton Abstraction : The secondary amine acts as a base to abstract the relatively acidic proton at the C9 position of the fluorenyl ring system. nih.govspringernature.com

β-Elimination : This deprotonation generates a stabilized carbanion, which then undergoes rapid β-elimination, releasing the free amine, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF). nih.govpeptide.com

While piperidine is the most common reagent, other secondary amines like morpholine (B109124) are also used, often considered a milder alternative for sensitive substrates. nih.gov Primary amines can also effect cleavage, but tertiary amines such as triethylamine (TEA) and N,N-diisopropylethylamine (DIEA) are significantly slower. springernature.comthieme-connect.de The reaction rate is also dependent on the solvent, with polar solvents like DMF and N-methylpyrrolidone (NMP) promoting faster cleavage than nonpolar solvents. springernature.com

| Reagent | Typical Concentration | Characteristics |

| Piperidine | 20% in DMF | Standard, efficient, and acts as a scavenger for DBF. iris-biotech.de |

| Morpholine | 50% in DMF | Milder alternative, often used for sensitive glycopeptides. nih.gov |

| 4-Methylpiperidine | 20% in DMF | An efficient alternative to piperidine. iris-biotech.deluxembourg-bio.com |

| Piperazine (B1678402) | 10% w/v in DMF/ethanol | Another effective secondary amine for Fmoc removal. nih.gov |

Alternative Deprotection Strategies (e.g., DBU with Scavengers)

For certain applications, particularly with sensitive sequences or to accelerate deprotection, alternative reagents are employed. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that can remove the Fmoc group much more rapidly than piperidine, often used in concentrations of 1-5% in DMF. nih.govchempep.compeptide.com

However, because DBU is non-nucleophilic, it cannot trap the dibenzofulvene (DBF) byproduct generated during the cleavage. nih.gov This unquenched DBF can react with the newly deprotected amine, leading to an undesired side reaction. lookchem.com To prevent this, a nucleophilic scavenger must be added to the DBU solution. Piperidine or piperazine are often added in small quantities to serve as scavengers, trapping the DBF without significantly contributing to the initial deprotection. peptide.comlookchem.comnih.gov A combination of 5% piperazine and 2% DBU has been shown to be faster than 20% piperidine alone. rsc.orglookchem.com

Management of Dibenzofulvene Byproducts through Adduct Formation

The management of the dibenzofulvene (DBF) byproduct is critical for achieving high yields and purity. nih.gov DBF is a reactive electrophile that can undergo Michael-type addition with nucleophiles. scielo.org.mxresearchgate.net If not trapped, it can react with the free amine of the deprotected product, effectively terminating chain elongation in peptide synthesis. peptide.com

Secondary amines like piperidine and morpholine serve a dual role: they act as the base for the elimination reaction and as a nucleophilic scavenger for the resulting DBF. nih.govspringernature.com The amine rapidly traps the DBF to form a stable, soluble adduct (e.g., the dibenzofulvene-piperidine adduct). springernature.comscielo.org.mx This adduct formation is crucial as it prevents DBF from participating in side reactions and helps to drive the deprotection equilibrium toward completion. nih.gov

Analytical Monitoring of Fmoc Deprotection

Monitoring the progress of the Fmoc deprotection step is essential to ensure complete removal of the protecting group before proceeding to the next step in a synthesis. Incomplete deprotection leads to the formation of deletion sequences, which are often difficult to separate from the target product. lookchem.com

Spectrophotometric Quantification of Dibenzofulvene Adduct (e.g., UV-Vis at 290-301 nm)

A significant advantage of the Fmoc group is that its removal can be monitored in real-time using UV-Vis spectrophotometry. youtube.com The dibenzofulvene-piperidine adduct formed during deprotection possesses a strong chromophore with a distinct absorbance maximum in the 290-301 nm range. scielo.org.mxresearchgate.net

By measuring the absorbance of the solution flowing from the reactor, one can follow the release of the Fmoc group. The reaction is considered complete when the absorbance returns to the baseline, indicating that no more adduct is being formed. tec5usa.comthieme-connect.de This method allows for the quantitative determination of the extent of deprotection, as the absorbance is proportional to the concentration of the adduct, which in turn corresponds to the amount of Fmoc group removed. nih.govresearchgate.net

| Parameter | Value | Significance |

| Analyte | Dibenzofulvene-piperidine adduct | The chromophoric byproduct of Fmoc deprotection. scielo.org.mx |

| Wavelength (λmax) | ~301 nm | The wavelength of maximum absorbance for the adduct. scielo.org.mxresearchgate.net |

| Molar Extinction (ε) | ~7800 M⁻¹cm⁻¹ | Allows for quantitative analysis via the Beer-Lambert law. scielo.org.mx |

| Monitoring Outcome | Real-time reaction kinetics | Enables confirmation of reaction completion. tec5usa.comthieme-connect.de |

Chromatographic Methods for Reaction Progression Analysis

Chromatographic techniques, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), provide a powerful tool for analyzing the progress of Fmoc deprotection. researchgate.net By taking small aliquots from the reaction mixture at different time points, one can obtain a detailed profile of the reaction.

RP-HPLC can effectively separate the starting material (Fmoc-protected compound), the desired deprotected product, the dibenzofulvene adduct, and any other byproducts. researchgate.netacs.org This allows for not only the confirmation of reaction completion but also the identification and quantification of impurities, providing critical information about the efficiency and cleanliness of the deprotection step.

| Compound | Typical Retention Time (min) | Analysis |

| Fmoc-protected starting material | Higher | More hydrophobic due to the Fmoc group. Its disappearance indicates reaction progression. researchgate.net |

| Deprotected product (free amine) | Lower | Less hydrophobic. Its appearance and increase confirm product formation. |

| Dibenzofulvene-piperidine adduct | Intermediate to Higher | Can be monitored to track byproduct formation and removal during washes. researchgate.net |

Application of 3 N Fmoc Amino Piperidine Hydrochloride As a Chemical Building Block

Integration into Peptide Synthesis Strategies

3-N-Fmoc-amino-piperidine hydrochloride is primarily utilized in peptide synthesis to introduce a non-natural amino acid mimic. This building block allows for the creation of peptide analogues with modified backbones, which can lead to enhanced receptor binding, increased proteolytic stability, or altered pharmacokinetic profiles. The Fmoc group provides temporary protection of the amino functionality, which can be selectively removed under mild basic conditions, typically with piperidine (B6355638), allowing for subsequent coupling of the next amino acid in the sequence. altabioscience.com

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for incorporating this compound into a growing peptide chain. altabioscience.com In SPPS, the peptide is assembled step-by-step while anchored to an insoluble resin support. This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing steps. du.ac.in The Fmoc/tBu strategy is the most common approach used in SPPS, where the Nα-amino group is protected by the base-labile Fmoc group, and side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu). uci.edu

The general cycle for incorporating this compound in an automated or manual SPPS workflow involves two main steps after the initial resin setup:

Fmoc Deprotection: The resin-bound peptide with a terminal Fmoc-protected amino acid is treated with a solution of a secondary amine, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF), to remove the Fmoc group and expose the free amine. uci.edunih.gov

Coupling: The this compound is then "activated" and coupled to the newly exposed amine on the resin-bound peptide. This cycle of deprotection and coupling is repeated until the desired peptide sequence is synthesized. uci.edu

To facilitate the formation of the amide bond, the carboxylic acid of the incoming amino acid (or in this case, the amino group of the piperidine building block which is acylated by an activated amino acid) must be activated. Several reagents are employed for this activation step, forming highly reactive intermediates that readily react with the free amine on the resin.

Common coupling reagents used in conjunction with building blocks like this compound include:

Carbodiimides: Reagents such as N,N'-diisopropylcarbodiimide (DIC) are often used, typically in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) to improve reaction rates and suppress racemization. nih.govchempep.com

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are known for their high efficiency, especially in sterically hindered couplings.

Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most popular and effective coupling agents, providing rapid and complete reactions. uci.edu

A typical coupling protocol involves dissolving the this compound, the coupling reagent, and an additive in a suitable solvent like DMF. A base, such as N,N-diisopropylethylamine (DIEA), is often added to neutralize the hydrochloride salt and facilitate the reaction. This solution is then added to the resin, and the mixture is agitated until the coupling is complete, which can be monitored by tests like the ninhydrin (B49086) (Kaiser) test. du.ac.iniris-biotech.de

| Coupling Reagent Class | Example Reagent | Additive (Typical) | Base (Typical) | Key Characteristics |

| Carbodiimides | DIC | HOBt, OxymaPure | - | Cost-effective; additive required to reduce side reactions. nih.govchempep.com |

| Phosphonium Salts | PyBOP | - | DIEA | Highly efficient for difficult couplings. |

| Uronium/Aminium Salts | HBTU, HATU | - | DIEA, Collidine | Rapid activation and coupling; widely used in automated synthesis. uci.edu |

The synthesis begins by attaching the first amino acid to the solid support, a process known as resin loading. For incorporating a building block like this compound, it would typically be added at a specific position within the peptide sequence rather than as the first residue. The first amino acid is anchored to a resin functionalized with a linker, such as the Wang or 2-chlorotrityl chloride linkers. uci.edupeptideweb.com

After the loading of the first amino acid, and after each subsequent coupling step, a "capping" step may be performed. Capping is the process of acetylating any unreacted free amino groups on the resin. uci.edu This is crucial to prevent the formation of "deletion sequences," which are peptides missing one or more amino acids. A common capping solution is a mixture of acetic anhydride (B1165640) and a base like DIEA or pyridine (B92270) in a solvent like DCM or DMF. uci.edu This procedure ensures that subsequent amino acids only add to the correct, fully formed peptide chains, simplifying the final purification.

While less common than SPPS for long peptides, solution-phase peptide synthesis is a viable strategy, particularly for the synthesis of shorter peptides or peptide fragments. In this method, all reactions (deprotection and coupling) are carried out in a homogeneous solution. sci-hub.st Purification of the intermediate peptide is required after each step, typically by extraction or crystallization. The FMOC/4-AMP (4-aminomethylpiperidine) technique is one example of a rapid, continuous solution-phase synthesis method. sci-hub.st this compound can be used in solution-phase synthesis, where its coupling to a peptide fragment would be followed by purification before the Fmoc group is removed to allow for the next coupling step.

The incorporation of non-standard building blocks like this compound can sometimes present challenges. The secondary amine within the piperidine ring is generally less reactive than a primary amine, which can lead to sluggish or incomplete coupling reactions. google.com

Key Challenges Include:

Sluggish Coupling: The steric hindrance and electronic properties of the piperidine ring can slow down the rate of the coupling reaction compared to standard alpha-amino acids. To overcome this, more potent coupling reagents like HATU or longer reaction times may be necessary. google.com

Aspartimide Formation: A common side reaction in Fmoc-SPPS, particularly in sequences containing aspartic acid, is the formation of a cyclic aspartimide intermediate. nih.gov This can occur during the repeated exposure to the basic conditions of Fmoc deprotection with piperidine. While not a direct reaction of the piperidine building block itself, it is a critical consideration in any Fmoc-based synthesis.

Pyrophosphate Formation: With certain phosphonium-based coupling reagents, the formation of pyrophosphate analogues of the activated amino acid has been reported, which can complicate the reaction. nih.gov

Optimization of coupling protocols is often required. This can involve screening different coupling reagents, adjusting the equivalents of reagents, modifying reaction times, or performing double couplings (repeating the coupling step) to ensure the reaction goes to completion.

Solid-Phase Peptide Synthesis (SPPS)

Design and Synthesis of Peptide Analogues and Mimetics

The incorporation of non-natural amino acids and scaffolds like 3-aminopiperidine is a key strategy in peptidomimetic design. It allows for the development of peptide analogues with improved pharmacological properties, such as enhanced metabolic stability, conformational rigidity, and receptor binding affinity. The Fmoc-protected piperidine building block is particularly suited for this purpose.

The piperidine moiety of this compound introduces a constrained cyclic element into a peptide backbone. This is highly valuable for the synthesis of cyclic peptides, which are of significant interest in drug discovery due to their high affinity and stability. In standard Fmoc-based solid-phase peptide synthesis (SPPS), the building block can be coupled like a standard amino acid. google.com After assembly of the linear peptide chain on a resin, the Fmoc group is removed using a piperidine solution, and the subsequent amino acid is coupled. nih.gov

The process for incorporating the building block to form a cyclic peptide generally involves:

Linear Peptide Assembly: The linear sequence is synthesized on a solid support using standard Fmoc-SPPS protocols. google.com this compound is introduced at the desired position in the chain.

Side-Chain Deprotection: Specific side-chain protecting groups are selectively removed to allow for cyclization.

On-Resin or Solution-Phase Cyclization: The N-terminus is deprotected and cyclization is induced, often via lactamization between the N-terminal amine and a C-terminal or side-chain carboxyl group. nih.gov

Cleavage and Global Deprotection: The final cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed.

The inclusion of the piperidine ring restricts the conformational freedom of the peptide backbone, which can pre-organize the molecule into a bioactive conformation, leading to enhanced binding to its biological target.

Table 1: Comparison of Standard Amino Acid vs. 3-Aminopiperidine Building Block

| Feature | Standard Amino Acid (e.g., Alanine) | 3-N-Fmoc-amino-piperidine |

|---|---|---|

| Backbone Structure | Acyclic, flexible | Cyclic (piperidine ring), constrained |

| Protecting Group | Fmoc on α-amino group | Fmoc on 3-amino group |

| Incorporation | Standard Fmoc-SPPS | Standard Fmoc-SPPS |

| Effect on Peptide | Contributes to primary sequence | Induces conformational rigidity, acts as a turn mimic |

| Metabolic Stability | Susceptible to proteolysis at peptide bond | Increased resistance to enzymatic degradation |

This compound is itself an unnatural amino acid analogue. Its use is a primary example of modifying a peptide backbone to alter its properties. The secondary amine within the piperidine ring (the '1' position) remains available for further modification after the peptide synthesis is complete, allowing for the introduction of diverse side chains. This dual functionality enables the creation of complex and novel peptide architectures.

Research has demonstrated the synthesis of innovative unnatural amino acids by modifying natural ones like glutamic acid with piperidine on the side chain. rsc.org This general strategy highlights the utility of the piperidine motif for creating diversity. Similarly, incorporating building blocks like 3-N-Fmoc-amino-piperidine allows chemists to move beyond the 20 proteinogenic amino acids to explore new chemical space. researchgate.net The replacement of natural amino acids with such analogues can significantly improve the binding affinity and selectivity of peptides. researchgate.net

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain. The standard backbone is composed of N-(2-aminoethyl)glycine (AEG) units. The synthesis of PNA oligomers is predominantly carried out using Fmoc-based solid-phase chemistry. rsc.org

In this context, the role of piperidine is fundamental, as a 20% solution of piperidine in DMF is the standard reagent used for the removal of the Fmoc protecting group from the N-terminus of the growing PNA chain in each cycle of the synthesis. rsc.orgbiosearchtech.com While this compound is not a standard PNA backbone monomer, its chemistry is perfectly aligned with PNA synthesis protocols. It could theoretically be incorporated as a custom monomer to create PNA analogues with a modified, more rigid backbone, potentially altering the hybridization properties and stability of the resulting PNA duplex. The compatibility of the Fmoc group with PNA synthesis makes this building block a candidate for creating novel PNA structures. rsc.org

Table 2: Key Steps in One Cycle of Fmoc-Based PNA Synthesis

| Step | Action | Reagent/Condition | Purpose |

|---|---|---|---|

| 1. Deprotection | Removal of terminal Fmoc group | 20% Piperidine in DMF | Exposes the terminal amine for coupling. biosearchtech.com |

| 2. Washing | Resin wash | DMF | Removes excess piperidine and byproducts. |

| 3. Activation/Coupling | Activation of incoming Fmoc-PNA monomer and coupling to the resin-bound chain | HCTU, DIPEA in DMF | Forms the new amide (peptide) bond. frontiersin.org |

| 4. Washing | Resin wash | DMF | Removes excess reagents. |

| 5. Capping (Optional) | Acetylation of unreacted amines | Acetic Anhydride, Lutidine in DMF | Prevents the formation of deletion sequences. biosearchtech.com |

Development of Complex Organic Molecules and Pharmaceutical Intermediates

The 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a protected precursor to this valuable core, enabling its integration into more complex molecular frameworks.

After deprotection of the Fmoc group, the 3-aminopiperidine core can be used as a versatile intermediate for the construction of more complex heterocyclic systems. The two amine functionalities (at positions 1 and 3) offer distinct reactivity that can be exploited to build fused or spirocyclic ring systems. Synthetic chemists have developed numerous methods for constructing nitrogen-containing heterocycles from simpler building blocks. nih.gov For instance, the free 3-aminopiperidine can undergo reactions such as condensation with dicarbonyl compounds or intramolecular cyclizations to form novel polycyclic structures. The synthesis of N-heterocyclic carbene (NHC) ligands incorporated into amino acid side chains demonstrates how such building blocks can be used to create functionalized molecules for catalysis and materials science. nih.gov

The 3-aminopiperidine core is a key component in a variety of pharmacologically active agents, including DPP-4 inhibitors used for the treatment of type 2 diabetes. Enantiomerically pure 3-aminopiperidine derivatives are highly sought-after intermediates in the pharmaceutical industry. researchgate.net

Synthetic routes often start from natural amino acids like D-lysine or D-ornithine to produce chiral 3-aminopiperidine. researchgate.net this compound provides a stable, protected form of this key intermediate. Its use in a synthetic sequence allows for modifications at other parts of a molecule before the piperidine's amino group is deprotected for a final reaction step. This strategic use of protecting groups is fundamental in the multi-step synthesis of complex drug molecules.

Advanced Derivatization and Functionalization Strategies of 3 N Fmoc Amino Piperidine Hydrochloride

Modification at the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring in 3-N-Fmoc-amino-piperidine hydrochloride is a prime site for introducing molecular diversity. This nitrogen can undergo a variety of transformations, including N-alkylation and N-arylation, to furnish a wide array of substituted piperidine derivatives. The presence of the bulky Fmoc protecting group at the 3-position can influence the reactivity of the piperidine nitrogen and the stereochemical outcome of these reactions.

N-Alkylation: The introduction of alkyl groups to the piperidine nitrogen is a common strategy to modulate the steric and electronic properties of the molecule. This can be achieved through various methods, including reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides. For instance, N-alkylation of a piperidine ring can be accomplished by reacting the secondary amine with an aldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

N-Arylation: The formation of a C-N bond between the piperidine nitrogen and an aromatic ring is a key transformation in the synthesis of many biologically active compounds. Copper-catalyzed Ullmann-type couplings or palladium-catalyzed Buchwald-Hartwig aminations are powerful methods for the N-arylation of cyclic amines. These reactions typically involve the coupling of the piperidine with an aryl halide in the presence of a suitable catalyst, ligand, and base. mdpi.com The choice of reaction conditions is crucial to ensure high yields and to avoid side reactions.

The stability of the Fmoc group under these conditions is a critical consideration. While the Fmoc group is generally stable to the conditions used for many N-alkylation and N-arylation reactions, harsh basic or nucleophilic conditions could potentially lead to its cleavage. Therefore, careful optimization of the reaction parameters is necessary to achieve the desired N-functionalization while preserving the Fmoc-protected amino group.

Functionalization of the Protected Amino Group

The Fmoc protecting group on the 3-amino substituent is designed for selective removal under mild basic conditions, typically using a solution of piperidine in an organic solvent like dimethylformamide (DMF). nih.govnih.govspringernature.com This deprotection unmasks the primary amino group, which can then be subjected to a variety of functionalization reactions.

Once the Fmoc group is removed to yield 3-amino-piperidine, the resulting primary amine is a versatile handle for further modification. Reductive amination (also known as reductive alkylation) is a powerful method for introducing alkyl or arylalkyl groups to this primary amine. nih.govchim.it This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the amine with a carbonyl compound (an aldehyde or a ketone), followed by in situ reduction of this intermediate with a suitable reducing agent.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). chim.it The choice of reducing agent can influence the outcome and selectivity of the reaction. For example, NaBH(OAc)₃ is often preferred for its mildness and its ability to reduce imines faster than carbonyls. nih.gov

The following table summarizes representative examples of reductive alkylation of 3-amino-piperidine derivatives with various carbonyl compounds.

| Amine Precursor | Carbonyl Compound | Reducing Agent | Product | Reference |

| (R)-3-amino-1-Boc-piperidine | Ethyl glyoxylate | NaBH(OAc)₃ | (R)-Ethyl 2-((1-(tert-butoxycarbonyl)piperidin-3-yl)amino)acetate | nih.gov |

| 3-amino-1-Boc-piperidine | Adamantane-1-carbaldehyde | NaBH₃CN | 1-Boc-3-((adamantan-1-ylmethyl)amino)piperidine | chim.it |

The deprotected 3-amino group can readily undergo acylation and amidation reactions to form amides, sulfonamides, and ureas. These reactions are fundamental in peptide synthesis and for the introduction of a wide range of functional groups.

Acylation: The reaction of the 3-amino-piperidine with acylating agents such as acid chlorides, acid anhydrides, or activated esters in the presence of a base leads to the formation of the corresponding amides. This transformation is widely used to introduce acyl moieties that can modulate the biological activity of the parent molecule.

Amidation (Peptide Coupling): The 3-amino-piperidine can act as the amine component in peptide coupling reactions. In the presence of a suitable coupling reagent (e.g., HATU, HBTU, or DCC), it can be coupled with a carboxylic acid (typically an N-protected amino acid) to form a new amide bond. This strategy is instrumental in the synthesis of peptidomimetics and other complex molecules incorporating the 3-amino-piperidine scaffold. nih.gov

Stereochemical Considerations in Derivatization Processes

When this compound is derived from a chiral precursor, such as (R)- or (S)-3-amino-piperidine, the stereocenter at the C-3 position of the piperidine ring can significantly influence the stereochemical outcome of subsequent derivatization reactions. scispace.comresearchgate.netgoogle.com The conformational preference of the piperidine ring and the orientation of the substituent at C-3 can direct the approach of reagents, leading to diastereoselective transformations.

For instance, in the N-alkylation of a chiral 3-substituted piperidine, the incoming alkyl group may preferentially add to one face of the piperidine nitrogen, leading to a mixture of diastereomers in unequal proportions. The degree of diastereoselectivity will depend on the nature of the substituent at C-3, the N-substituent, the electrophile, and the reaction conditions.

Similarly, reactions at a prochiral center elsewhere in the molecule can be influenced by the existing stereocenter at C-3. For example, the reduction of a ketone in a side chain attached to the piperidine ring may proceed with facial selectivity, guided by the stereochemistry of the 3-amino-piperidine core. The presence of fluorine or other stereodirecting groups on the piperidine ring can further enhance these stereochemical biases through steric and electronic effects. beilstein-journals.org

The development of stereoselective synthetic routes to access specific diastereomers of derivatized 3-amino-piperidines is a key area of research, as different stereoisomers of a molecule can exhibit distinct biological activities. rsc.orgnih.gov

Regioselective Transformations of the Piperidine Ring

While modifications at the nitrogen atoms are more common, the selective functionalization of the carbon skeleton of the piperidine ring offers a powerful strategy for creating novel analogs. Achieving regioselectivity in these transformations can be challenging due to the similar reactivity of the C-H bonds at different positions of the saturated ring. However, modern synthetic methods, such as directed C-H activation, have emerged as powerful tools for the regioselective functionalization of piperidines. acs.orgnih.govnih.govresearchgate.netresearchgate.netrsc.org

Directed C-H Functionalization: By introducing a directing group onto the piperidine nitrogen or a substituent, it is possible to direct a metal catalyst to a specific C-H bond, enabling its selective cleavage and subsequent functionalization. For example, an N-Boc group can direct palladium-catalyzed arylation to the β-position (C-3) of the piperidine ring. rsc.org Similarly, a directing group at the C-3 position can be used to direct arylation to the C-4 position. acs.org The choice of catalyst and ligand is often crucial in controlling the regioselectivity of these reactions. nih.govnih.govresearchgate.net

Indirect Functionalization via Ring Manipulation: An alternative approach to achieve regioselective functionalization involves the transformation of the piperidine ring itself. For instance, the generation of a 3,4-piperidyne intermediate from a suitably functionalized piperidine allows for the regioselective trapping with various nucleophiles and cycloaddition partners to introduce functionality at the C-3 and C-4 positions. nih.gov Another strategy involves the cyclopropanation of a tetrahydropyridine (B1245486) precursor, followed by regioselective and stereoselective ring-opening of the cyclopropane (B1198618) to introduce substituents at the C-3 position. nih.govnih.govresearchgate.net

These advanced strategies for the regioselective transformation of the piperidine ring open up new avenues for the synthesis of complex and diverse libraries of 3-amino-piperidine derivatives with potential applications in drug discovery and materials science.

Analytical and Spectroscopic Characterization Techniques in Research Contexts

Confirmation of Synthetic Intermediates and Final Products

The synthesis of 3-N-Fmoc-amino-piperidine hydrochloride involves multiple steps, including the preparation of the core 3-aminopiperidine structure and the subsequent protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. Each intermediate and the final product must be thoroughly characterized to verify their chemical identity and purity.

Standard analytical techniques used for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and sometimes Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. In the ¹H NMR spectrum of this compound, one would expect to see characteristic signals corresponding to the protons of the piperidine (B6355638) ring, as well as the distinct aromatic and aliphatic protons of the Fmoc group. The integration of these signals helps confirm the ratio of the two structural components. For instance, the protons on the fluorenyl group typically appear in the aromatic region (around 7.3-7.8 ppm), while the piperidine ring protons would be found in the aliphatic region (typically 1.5-3.5 ppm).

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) would show a peak corresponding to the molecular ion [M+H]⁺ of the free base (C₂₀H₂₂N₂O₂), confirming the successful coupling of the Fmoc group to the 3-aminopiperidine moiety. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. The spectrum would be expected to show characteristic absorption bands for the carbamate (B1207046) carbonyl (C=O) of the Fmoc group (typically around 1680-1720 cm⁻¹), N-H bonds, and C-H bonds of the aromatic and aliphatic systems.

While specific spectral data for the final hydrochloride salt is not widely published in publicly accessible literature, the characterization follows standard protocols for similar Fmoc-protected amino compounds used in peptide synthesis. The analysis of precursors, such as 3-aminopiperidine dihydrochloride, is also crucial and has been documented, with techniques like HPLC being used to check for impurities like residual aminopyridines from its own synthesis. cmes.org

Stereochemical Purity Determination (e.g., HPLC, Chiral GC)

Since 3-aminopiperidine is a chiral molecule, establishing the enantiomeric purity of its derivatives is critical, especially when it is used as a building block for stereospecific pharmaceuticals. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and powerful technique for this purpose.

A significant challenge in analyzing 3-aminopiperidine is its lack of a strong UV chromophore, making detection by standard HPLC-UV difficult. google.com To overcome this, a pre-column derivatization strategy is almost universally employed. researchgate.netnih.gov In this approach, the amine is reacted with a chromophore-bearing agent, such as p-toluenesulfonyl chloride (PTSC) or benzoyl chloride, to produce a derivative that is easily detectable and can be resolved on a chiral column. google.comresearchgate.netgoogle.com

The choice of chiral column and mobile phase is critical for achieving separation of the enantiomers. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD-H), are frequently used. researchgate.netnih.govresearchgate.net The mobile phase typically consists of an organic solvent like ethanol, isopropanol, or acetonitrile, often with a small amount of an amine modifier (like diethylamine) to improve peak shape. nih.gov

Below are examples of reported HPLC conditions for the chiral separation of derivatized 3-aminopiperidine.

| Derivatizing Agent | Chiral Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| p-Toluene sulfonyl chloride (PTSC) | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | UV at 228 nm | nih.gov |

| Benzoyl chloride | ChromTech CHIRAL-AGP | 0.015 mol/L Phosphate buffer - Isopropanol (99:1) | UV at 254 nm | google.com |

| Benzoyl chloride (double derivatization) | Chiral column with glycoprotein (B1211001) filler | 0.02 mol/L Phosphate buffer - Acetonitrile (92:8) | UV at 254 nm | google.com |

Reaction Monitoring and Kinetic Studies

Analytical techniques are crucial for monitoring the progress of reactions involving this compound, such as its synthesis or, more commonly, its use in solid-phase peptide synthesis (SPPS) where the Fmoc group is removed.

Fmoc-Deprotection Monitoring: The removal of the Fmoc protecting group is a key step in SPPS and is typically achieved using a solution of a secondary amine, such as piperidine, in a solvent like dimethylformamide (DMF). lgcstandards.comaltabioscience.com The kinetics of this deprotection step can be conveniently monitored in real-time using UV-Vis spectroscopy. tec5usa.com The cleavage reaction releases dibenzofulvene (DBF), which rapidly reacts with the excess piperidine to form a piperidine-DBF adduct. This adduct possesses a strong UV absorbance maximum around 301 nm. luxembourg-bio.comnih.gov By measuring the increase in absorbance at this wavelength over time, the rate of Fmoc cleavage can be accurately determined. This method is widely used in automated peptide synthesizers to ensure complete deprotection before the next amino acid is coupled. tec5usa.comnih.gov

The rate of Fmoc removal is dependent on the base concentration. Studies on model compounds like Fmoc-Val-OH have quantified this relationship, showing that higher concentrations of piperidine lead to faster and more complete deprotection.

| Piperidine Conc. (% v/v) | Time (min) | Fmoc Removal (%) | Reference |

|---|---|---|---|

| 1% | 1 | 5.2% | nih.gov |

| 3 | 33.4% | ||

| 5 | 49.6% | ||

| 2% | 1 | 12.9% | nih.gov |

| 3 | 63.3% | ||

| 5 | 87.9% | ||

| 5% | 3 | >99% | nih.gov |

Reaction and Coupling Monitoring: Besides UV-Vis for deprotection, HPLC is a primary tool for monitoring the progress of coupling reactions. rsc.org By taking small aliquots from the reaction mixture at different time points, researchers can analyze the consumption of starting materials (like this compound) and the formation of the desired product. This "cleave and analyze" approach, particularly in SPPS, allows for the optimization of coupling times and conditions to maximize yield and minimize side reactions. rsc.orgacs.org Thin-Layer Chromatography (TLC) also serves as a rapid, qualitative method to monitor reaction completion in solution-phase synthesis. google.com

Future Research Directions and Emerging Applications

Innovations in Synthesis Efficiency and Green Chemistry Approaches

The industrial demand for chiral piperidines has spurred research into more efficient and environmentally benign synthesis methods, moving away from classical, often wasteful, techniques. A significant area of innovation lies in the adoption of biocatalysis, which offers a greener alternative to traditional chemical synthesis.

Biocatalytic Synthesis: Enzymes, particularly ω-transaminases (ω-TAs), are being increasingly employed for the asymmetric synthesis of chiral amines like the 3-aminopiperidine core. beilstein-journals.orgwiley.com This biocatalytic approach can convert a prochiral ketone precursor directly into the desired enantiomerically pure amine in a single step, avoiding the 50% theoretical yield limit of traditional kinetic resolutions. wiley.com The use of immobilized enzymes allows for their reuse over multiple cycles, enhancing cost-effectiveness and process sustainability. beilstein-journals.org Research is ongoing to discover and engineer novel enzymes with improved stability and broader substrate scope, further solidifying biocatalysis as a cornerstone of green pharmaceutical manufacturing. nih.govmdpi.com

Process Optimization and Solvent Reduction: In the context of solid-phase peptide synthesis (SPPS), where Fmoc-protected building blocks are standard, significant efforts are being made to reduce solvent consumption. peptide.comunibo.it Innovations include "in situ" Fmoc removal protocols where the deprotection step is combined with the coupling step, which can save up to 75% of the solvent typically used for washing. peptide.com Furthermore, the development of aqueous SPPS (ASPPS) aims to replace hazardous organic solvents with water, representing a major leap forward in green peptide chemistry. researchgate.net

| Approach | Description | Key Advantages | Research Focus |

|---|---|---|---|

| Biocatalysis (ω-Transaminases) | Enzymatic conversion of a ketone precursor to a chiral amine. beilstein-journals.org | High enantioselectivity, mild reaction conditions, reduced waste, reusable catalysts. beilstein-journals.orgwiley.com | Enzyme discovery and engineering for broader substrate compatibility and improved stability. nih.gov |

| In Situ Fmoc Removal | Combining coupling and deprotection steps in SPPS to eliminate intermediate washing. peptide.com | Significant reduction in solvent consumption (up to 75%). peptide.com | Optimizing reaction kinetics to prevent side reactions like double incorporation. |

| Aqueous SPPS (ASPPS) | Utilizing water as the primary solvent during solid-phase peptide synthesis. researchgate.net | Eliminates hazardous organic solvents, improves safety and environmental profile. researchgate.net | Development of water-soluble reagents and resins. researchgate.net |

Exploration of Novel Molecular Scaffolds and Chemical Space

The structural rigidity and three-dimensional (3D) nature of the piperidine (B6355638) ring make 3-N-Fmoc-amino-piperidine hydrochloride a valuable tool for exploring new areas of chemical space, a critical endeavor in modern drug discovery.

3D Fragments in Drug Discovery: Fragment-based drug discovery (FBDD) programs are increasingly moving away from flat, two-dimensional aromatic structures toward more complex 3D scaffolds. whiterose.ac.uknih.gov The piperidine core of this compound provides a saturated, non-planar backbone that can present substituents in well-defined spatial orientations. This 3D geometry is crucial for achieving high-affinity and selective interactions with complex biological targets like protein-protein interfaces. Synthesizing libraries of diverse piperidine isomers is a key strategy for systematically exploring this 3D fragment space. whiterose.ac.uk

Scaffold Hopping and Peptidomimetics: The compound is an ideal starting point for "scaffold hopping," a strategy used to design new molecular backbones that retain the biological activity of a known compound but possess different physicochemical properties or a novel intellectual property profile. By incorporating the aminopiperidine structure into peptides, researchers can create peptidomimetics. nih.gov These are molecules that mimic the structure and function of natural peptides but often have improved stability, bioavailability, and target specificity. The piperidine unit can replace or constrain parts of a peptide backbone, leading to novel conformations and potentially enhanced therapeutic properties.

| Application Area | Role of this compound | Emerging Trend |

|---|---|---|

| Fragment-Based Drug Discovery (FBDD) | Serves as a non-flat, 3D building block. whiterose.ac.ukyork.ac.uk | Systematic synthesis of regio- and diastereoisomers to expand 3D chemical space coverage. whiterose.ac.uk |

| Peptidomimetics | Acts as a structural mimic or conformational constraint in peptide analogues. nih.gov | Design of novel peptide structures with improved pharmacological properties (e.g., stability, potency). |

| Scaffold Hopping | Provides a core scaffold to create isofunctional molecules with novel backbones. | Generation of new chemical entities to overcome patent limitations and improve drug-like properties. |

Advancements in Automated Synthesis and High-Throughput Methodologies

The compatibility of this compound with standard Fmoc-based chemistry makes it highly suitable for integration into automated and high-throughput platforms, which are essential for accelerating the pace of modern chemical and pharmaceutical research.

High-Throughput Synthesis for Library Generation: High-throughput and parallel synthesis techniques allow for the creation of large libraries of distinct compounds for screening in drug discovery campaigns. nih.gov Methodologies such as the "tea-bag" approach, where resin beads are enclosed in permeable packets for simultaneous synthesis, leverage building blocks like this compound to generate hundreds or thousands of compounds in parallel. nih.gov The integration of computational library design with automated flow synthesis and purification technologies further streamlines the production of targeted compound libraries for biological evaluation. nih.gov These platforms enable the rapid exploration of structure-activity relationships, significantly speeding up the lead optimization process.

常见问题

Q. What are the recommended methods for synthesizing 3-N-Fmoc-amino-piperidine hydrochloride, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves Fmoc protection of the amino group on piperidine. A validated approach includes:

- Step 1 : Reacting piperidine derivatives with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in a dichloromethane (DCM) or dimethylformamide (DMF) solvent under basic conditions (e.g., triethylamine).

- Step 2 : Isolation of the product via precipitation or column chromatography.

- Critical Parameters : Reaction temperature (20–25°C), stoichiometric excess of Fmoc-Cl (1.2–1.5 equivalents), and pH control to avoid premature deprotection. Ultrasonication can enhance reaction efficiency by improving mixing and reducing reaction time .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purity >97% is achievable with careful solvent removal and recrystallization .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

- Storage : Store at 2–8°C in a dry, airtight container to prevent hydrolysis of the Fmoc group. Avoid exposure to moisture and light .

- Handling : Use gloves (nitrile or neoprene) and safety goggles to prevent skin/eye contact. Work under a fume hood to minimize inhalation of dust or aerosols .

- Stability Check : Periodically analyze the compound via HPLC to detect degradation products (e.g., free piperidine or Fmoc hydrolysis byproducts) .

Q. What analytical techniques are essential for characterizing purity and structural integrity?

Methodological Answer:

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, base) impact Fmoc deprotection efficiency in peptide synthesis?

Methodological Answer:

- Deprotection Reagents : Piperidine (20% in DMF) is traditional but toxic. Alternatives like 4-methylpiperidine (4MP) or piperazine (PZ) offer comparable efficiency with reduced toxicity.

- Microwave-Assisted Deprotection : Reduces reaction time from 30 minutes to 5–10 minutes at 50–75°C, improving throughput. Monitor by UV absorbance (301 nm for Fmoc removal) .

- Side Reactions : Base-induced racemization or β-elimination can occur at high temperatures. Use low-base-concentration reagents (e.g., 2% DBU in DMF) to minimize side reactions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : The compound is stable in neutral to slightly acidic conditions (pH 4–7). Hydrolysis accelerates at pH >8, releasing CO₂ and forming piperidine derivatives. Conduct accelerated stability studies in buffers (pH 3–9) at 40°C for 14 days, analyzing degradation via HPLC .

- Thermal Stability : Decomposition occurs above 80°C. Differential Scanning Calorimetry (DSC) shows an endothermic peak at 180–200°C, correlating with Fmoc group degradation .

Q. What strategies resolve discrepancies in purity data between HPLC and NMR analyses?

Methodological Answer:

- Case Study : If HPLC indicates >98% purity but NMR shows unexpected peaks:

Q. How can researchers mitigate side reactions during coupling reactions involving this compound?

Methodological Answer:

- Activation Method : Use HATU or HBTU with HOAt for efficient amide bond formation. Avoid over-activation, which can lead to Fmoc group cleavage.

- Coupling Monitoring : Measure free amine content via Kaiser test or spectrophotometry. Optimal coupling time is 1–2 hours at room temperature .

- Solvent Choice : DMF or NMP enhances solubility, reducing aggregation and incomplete reactions .

Q. What are the hypothesized biochemical applications of this compound beyond peptide synthesis?

Methodological Answer:

- Enzyme Inhibition : Preliminary studies suggest potential as an acetylcholinesterase inhibitor due to structural similarity to piperidine-based inhibitors. Test via Ellman’s assay using acetylthiocholine as substrate .

- Drug Delivery : The Fmoc group enables conjugation to nanoparticles for targeted delivery. Assess cellular uptake using fluorescence-labeled derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。